(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyridine ring, which is substituted with a methoxyethoxy group and a boronic acid functional group. The systematic name reflects its structure, indicating the presence of a 2-methoxyethoxy substituent on the pyridine ring at the 3-position and a boronic acid group at the 4-position.
Source: The compound is cataloged under the CAS Number 2710293-22-2, and detailed information can be found in chemical databases such as PubChem and Ambeed .
Classification: It falls under the category of organoboron compounds, specifically boronic acids, which are known for their reactivity in various chemical transformations, including Suzuki coupling reactions.
The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid typically involves several steps that may include:
Technical details on specific conditions (temperature, solvent, catalysts) and yields would depend on the chosen synthetic pathway and are often optimized in laboratory settings.
The molecular structure of (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid can be represented as follows:
The compound's structural data can be visualized using molecular modeling software or obtained from chemical databases .
(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid is particularly useful in cross-coupling reactions, such as:
Technical details regarding reaction conditions (e.g., catalysts like palladium, solvents such as toluene or DMF) are critical for optimizing yields and selectivity.
The mechanism of action for (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid primarily revolves around its ability to form complexes with electrophiles due to the presence of the boron atom. In Suzuki coupling, for example:
This mechanism highlights the versatility of boronic acids in organic synthesis .
The physical and chemical properties of (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid include:
Relevant data can be sourced from chemical databases or experimental studies .
(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid has several scientific uses:
The installation of a boronic acid group onto the pyridine ring represents a critical step in synthesizing (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid. This process is challenged by pyridine's inherent electron deficiency, which complicates both electrophilic and nucleophilic boronation pathways.
Electrophilic borylation employs strong boron electrophiles such as tris(pentafluorophenyl)borane or protected borenium ions. These species undergo directed ortho-metallation (DoM) with lithiated pyridine intermediates, particularly effective at the C4 position due to reduced steric hindrance and electronic factors. This pathway requires pre-functionalization (e.g., halogenation) and cryogenic conditions (−78°C) to control regioselectivity and prevent decomposition of sensitive intermediates [5] [9].
In contrast, nucleophilic borylation leverages transition metal catalysis (e.g., palladium or iridium complexes) to facilitate C-H activation. Iridium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) demonstrates superior regioselectivity at the C4 position of 3-substituted pyridines, attributed to steric and electronic directing effects. This method operates under milder conditions (25–80°C) and tolerates a broader range of functional groups without pre-halogenation [5] [7].
Key variables for optimal boronic acid installation include:
Table 1: Comparative Analysis of Boronation Methods for Pyridine C4 Functionalization
Method | Reagents/Catalysts | Temperature | Yield Range | Key Limitations |
---|---|---|---|---|
Electrophilic | n-Butyllithium/B(OR)₃ | −78°C to 25°C | 45–65% | Halogenation prerequisite |
Iridium-catalyzed | [Ir(COD)OMe]/B₂pin₂, dtbpy | 60–80°C | 70–85% | Steric hindrance at C2/C6 |
Palladium-catalyzed | Pd(dppf)Cl₂, PinB-Bpin | 80–100°C | 60–75% | Sensitive to N-coordination |
Incorporation of the 2-methoxyethoxy group at the C3 position employs ether bond formation strategies, balancing reactivity and selectivity.
Classical Williamson ether synthesis remains prevalent due to operational simplicity. Treatment of 3-hydroxy-4-boronopyridine with 2-bromoethyl methyl ether in tetrahydrofuran (THF) or dimethylformamide (DMF) solvents, using potassium carbonate or sodium hydride as base, affords the target ether. Challenges include:
Copper-catalyzed Ullmann etherification offers enhanced selectivity for hindered pyridines. Using catalytic copper iodide (10 mol%) with trans-1,2-diaminocyclohexane as ligand and cesium carbonate base, 3-bromopyridine boronic esters couple efficiently with sodium 2-methoxyethoxide. Benefits include:
Table 2: Etherification Method Optimization Parameters
Parameter | Williamson Ether Synthesis | Ullmann Coupling |
---|---|---|
Catalyst/Ligand | None | CuI/trans-DACH |
Base | K₂CO₃ | Cs₂CO₃ |
Solvent | DMF, 40°C | Dioxane, 100°C |
Reaction Time | 12–24 hours | 6–8 hours |
Yield | 50–65% | 75–90% |
Integrating boronation and etherification steps requires strategic sequencing to maximize overall yield and purity.
Two dominant synthetic routes demonstrate trade-offs:1. Boronation-first sequence:- Step 1: Ir-catalyzed C4-borylation of 3-bromopyridine (B₂pin₂, [Ir(COD)OMe], 80°C, 18h → 83% yield)- Step 2: Cu-catalyzed etherification of 3-bromo-4-(pinacol boronate)pyridine with sodium 2-methoxyethoxide (CuI, trans-DACH, dioxane, 100°C → 88% yield)- Overall yield: 73% after deprotection [4] [7]
The boronation-first approach is superior due to higher functional group compatibility and stability of pinacol-protected intermediates during ether formation.
(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid exhibits three key purification challenges:
Table 3: Purification Methods and Outcomes
Method | Conditions | Recovery | Purity |
---|---|---|---|
Silica Chromatography | EtOAc/MeOH/H₂O (6:1:1) | 30–50% | >95% |
Crystallization | Heptane/EtOAc (5:1), −20°C | 60–75% | 98% |
Ion-Exchange | Amberlite IRA-743, MeOH eluent | 85–90% | >99% |
These methodologies collectively enable reproducible access to this pharmaceutically relevant building block, emphasizing the interplay between electronic modulation, protecting group strategy, and purification innovation.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4